molecular formula C18H22N2 B563505 Desipramine-d3 CAS No. 65100-49-4

Desipramine-d3

Número de catálogo: B563505
Número CAS: 65100-49-4
Peso molecular: 269.406
Clave InChI: HCYAFALTSJYZDH-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desipramine-d3 is a deuterated analog of desipramine, a tricyclic antidepressant (TCA) that acts primarily as a selective norepinephrine reuptake inhibitor (SNRI) with weak serotonin reuptake inhibition, antihistaminergic, and anticholinergic effects . The deuterated form (C₁₈H₁₉D₃N₂) incorporates three deuterium atoms at the methyl group of the amine side chain, enhancing its utility as a stable isotope-labeled internal standard (IS) in quantitative bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . It is widely used in clinical toxicology, forensic analysis, and pharmacokinetic studies to improve the accuracy of desipramine quantification in biological matrices like plasma, urine, and serum .

Key suppliers include Cambridge Isotope Laboratories, Cerilliant, and Santa Cruz Biotechnology, with applications spanning research on metabolic pathways (e.g., via its hydroxylated metabolite, 2-hydroxy this compound) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Desipramine-d3 is synthesized by incorporating deuterium atoms into the desipramine molecule. The process typically involves the following steps:

    Deuteration of Precursors: The starting materials, which are precursors to desipramine, are subjected to deuteration. This can be achieved using deuterated reagents such as deuterium gas or deuterated solvents.

    Formation of this compound: The deuterated precursors undergo a series of chemical reactions, including alkylation and cyclization, to form this compound. These reactions are carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and it often includes:

    Use of Deuterated Reagents: High-purity deuterated reagents are used to ensure the incorporation of deuterium atoms.

    Purification Steps: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and achieve the desired level of deuteration.

Análisis De Reacciones Químicas

Types of Reactions

Desipramine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can occur at the nitrogen atom or aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Desipramine-d3 is extensively used as an internal standard in mass spectrometry for the quantification of desipramine and other tricyclic antidepressants in biological samples. Its deuterated nature allows for precise differentiation from non-deuterated compounds during analysis.

This compound has been instrumental in understanding the neurobiological mechanisms underlying antidepressant treatments. Research has shown that chronic administration of desipramine increases dopamine D3 receptor expression in the nucleus accumbens, a critical area for reward and motivation . This effect is believed to contribute to the drug's antidepressant efficacy.

Case Study: Dopamine D3 Receptor Expression

In a controlled study involving animal models, chronic treatment with desipramine resulted in significant increases in D3 receptor mRNA expression after 21 days. This finding suggests that desipramine may enhance responsiveness within the mesolimbic dopaminergic system, which is often implicated in mood regulation .

Clinical Applications

Desipramine is primarily indicated for the treatment of major depressive disorder but has several off-label uses that are supported by clinical evidence:

  • Bulimia Nervosa : Demonstrated efficacy within two weeks of treatment.
  • Neuropathic Pain : Exhibits antinociceptive properties through norepinephrine modulation.
  • Overactive Bladder : Effective for both simple and complex cases.
  • ADHD : Utilized as an alternative treatment option.

Table 2: Clinical Applications of Desipramine

ConditionEvidence Level
Major Depressive DisorderFDA-approved
Bulimia NervosaModerate evidence
Neuropathic PainModerate evidence
Overactive BladderModerate evidence
ADHDLow to moderate evidence

A systematic review highlighted that desipramine's mechanism involves norepinephrine reuptake inhibition, which contributes to its therapeutic effects across these conditions .

Comparative Studies

Recent studies have compared the effects of desipramine to other antidepressants like fluoxetine and bupropion regarding their impact on neurotransmitter systems. For instance, both desipramine and fluoxetine were shown to decrease splenocyte proliferation, indicating potential immunomodulatory effects alongside their primary antidepressant actions .

Mecanismo De Acción

Desipramine-d3, like desipramine, acts primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets include norepinephrine and serotonin transporters, which are blocked by this compound, preventing the reuptake of these neurotransmitters.

Comparación Con Compuestos Similares

Desipramine-d3 belongs to a class of deuterated tricyclic antidepressants and related standards. Below is a detailed comparison:

Structural Analogs: Deuterated Tricyclic Antidepressants

Compound Molecular Formula CAS Number Key Features Applications Supplier(s) References
This compound C₁₈H₁₉D₃N₂ 65100-49-4 Selective norepinephrine reuptake inhibition; deuterated methyl group. LC-MS/MS IS for desipramine quantification in plasma/serum. Cambridge Isotope, Cerilliant
Clomipramine-d3 C₁₉H₂₀D₃ClN₂ N/A Dual serotonin/norepinephrine reuptake inhibition; deuterated methyl group. IS for clomipramine and metabolites in psychiatric drug monitoring. Cambridge Isotope
Amitriptyline-d3 C₂₀H₂₁D₃N 1216627-46-1 Strong serotonin reuptake inhibition; deuterated methyl group. IS for amitriptyline in overdose toxicology studies. Cambridge Isotope
Imipramine-d3 C₁₉H₂₂D₃N₂ 1219804-32-8 Parent compound of desipramine; dual reuptake inhibition. IS for imipramine and its demethylated metabolite (desipramine). Santa Cruz Biotechnology

Key Findings :

  • Specificity: this compound is preferred over non-deuterated IS due to reduced matrix interference in LC-MS/MS .
  • Cross-Correction : In the absence of analyte-specific deuterated IS (e.g., for trimipramine), this compound is used to correct signals in multi-analyte panels .
  • Metabolite Tracking : 2-hydroxy this compound (CAS 1189998-63-7) enables precise quantification of desipramine’s oxidative metabolism .

Functional Analogs: Deuterated Internal Standards for TCAs

Compound Target Analyte Molecular Weight Key Advantage Limitations References
This compound Desipramine 305.86 High isotopic purity (>95%); minimizes ion suppression in plasma. Limited to desipramine and its metabolites.
Nortriptyline-d3 Nortriptyline 299.41 Compatible with polar metabolites; used in urine drug testing. Requires separate validation for serum.
Doxepin-d3 Doxepin 314.43 Effective for quantifying doxepin in postmortem toxicology. Higher cost due to complex synthesis.

Key Findings :

  • Selectivity : this compound shows negligible cross-reactivity with other TCAs like amitriptyline, ensuring specificity in multi-drug panels .
  • Stability: Deuterated IS like this compound exhibit longer shelf lives (e.g., 1–2 years at −20°C) compared to non-deuterated analogs .

Pharmacological and Analytical Performance

Parameter This compound Clomipramine-d3 Amitriptyline-d3
Retention Time (LC-MS/MS) 6.2 min 7.1 min 5.8 min
LOQ (ng/mL) 0.5 0.3 0.7
Ionization Mode ESI+ ESI+ ESI+
Matrix Effect (%) −8.5 −12.3 −9.1

Key Findings :

  • This compound has a moderate limit of quantification (LOQ), making it suitable for therapeutic drug monitoring (TDM) in depression .
  • Clomipramine-d3 offers superior sensitivity but requires longer chromatographic separation .

Actividad Biológica

Desipramine-d3, a deuterated form of the tricyclic antidepressant desipramine, is primarily used in pharmacokinetic studies to trace metabolic pathways and quantify drug levels in biological samples. This article explores its biological activity, focusing on its pharmacological effects, metabolic pathways, and implications for research.

Overview of this compound

Desipramine is known for its role as a norepinephrine reuptake inhibitor, which enhances neurotransmission by increasing the availability of norepinephrine and serotonin in the synaptic cleft. The deuterium labeling in this compound allows for precise tracking in biological studies, particularly in understanding its metabolism and interactions within the body.

Pharmacological Mechanism

Desipramine exerts its antidepressant effects through several mechanisms:

  • Norepinephrine Reuptake Inhibition : By blocking the reuptake of norepinephrine, desipramine increases its concentration in the synaptic cleft, which is crucial for mood regulation.
  • Serotonin Modulation : Although primarily a norepinephrine reuptake inhibitor, desipramine also affects serotonin levels, contributing to its antidepressant properties.

Metabolism of this compound

The metabolism of desipramine involves several key pathways:

  • Glucuronidation : this compound is metabolized to 2-Hydroxy this compound beta-D-Glucuronide through glucuronidation. This phase II metabolic reaction increases the solubility of desipramine, facilitating its excretion from the body .
  • Phase I Metabolism : Initial metabolic processes include oxidation and demethylation, leading to various metabolites that can also exhibit biological activity.

Table 1: Metabolic Pathways of this compound

PathwayEnzyme InvolvedMajor Metabolite
GlucuronidationUDP-glucuronosyltransferase2-Hydroxy this compound beta-D-Glucuronide
OxidationCytochrome P450Desipramine N-oxide
DemethylationVarious P450 enzymes10-Hydroxydesipramine

Biological Activity Studies

Research has demonstrated that desipramine and its metabolites influence various biological systems:

  • Dopamine D3 Receptor Modulation : Chronic administration of desipramine has been shown to increase dopamine D3 receptor expression in key brain areas involved in reward and motivation . This modulation may contribute to its antidepressant effects by enhancing dopaminergic neurotransmission.
  • Neuroprotective Effects : Studies indicate that desipramine may exert neuroprotective effects through the upregulation of brain-derived neurotrophic factor (BDNF), which is associated with improved neuronal survival and function .

Case Study: Effects on Dopamine Receptors

In a study examining the impact of various antidepressants on dopamine receptor expression, it was found that desipramine significantly increased D3 receptor mRNA levels after 21 days of treatment. This suggests a potential mechanism by which desipramine enhances dopaminergic signaling in depressive disorders .

Implications for Research

The unique properties of this compound make it a valuable tool for understanding drug metabolism and interactions:

  • Pharmacokinetics : The isotopic labeling allows researchers to trace the compound's distribution and elimination in vivo, providing insights into dosing regimens and safety profiles.
  • Drug Interactions : Investigating how this compound interacts with other medications can help elucidate potential drug-drug interactions that may affect therapeutic outcomes.

Q & A

Basic Research Question: What protocols ensure accurate quantification of Desipramine-d3 in experimental studies?

Methodological Answer:
Accurate quantification requires calibration curves generated using serial dilutions of a certified reference standard, coupled with isotope dilution mass spectrometry (IDMS) to account for matrix effects. Stability-indicating assays (e.g., LC-MS/MS) should validate analyte integrity under storage and processing conditions. Statistical parameters like limit of detection (LOD) and limit of quantification (LOQ) must be reported, with precision (RSD <15%) and accuracy (80–120% recovery) benchmarks .

Basic Research Question: How is this compound utilized as an internal standard in LC-MS studies?

Methodological Answer:
this compound, a deuterated analog, normalizes signal variability caused by ion suppression/enhancement in biological matrices. Researchers should match its retention time and ionization efficiency to the target analyte. For example, in synthetic opioid screening, it compensates for instrument drift and matrix interference, ensuring reproducible relative retention time (RRT) calculations .

Advanced Research Question: What methodological considerations are critical when integrating this compound into machine learning-driven retention time prediction models?

Methodological Answer:
Feature selection must include physicochemical properties (e.g., logP, molecular weight) and chromatographic parameters (e.g., column type, gradient profile). Model accuracy is evaluated via root mean square error (RMSE), where lower values (<0.5 min) indicate robust alignment between predicted and experimental retention times. Cross-validation with independent datasets prevents overfitting .

Advanced Research Question: How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Methodological Answer:
Discrepancies may arise from interspecies metabolic differences or variability in LC-MS conditions. To address this:

  • Replicate studies under standardized protocols (e.g., ISO/IEC 17025).
  • Use isotopic tracing to distinguish parent compounds from metabolites.
  • Perform meta-analyses to identify confounding variables (e.g., plasma vs. tissue matrices) .

Basic Research Question: What strategies are recommended for conducting literature reviews on this compound?

Methodological Answer:

  • Use primary databases (PubMed, SciFinder) with search terms like "this compound AND pharmacokinetics" or "Deuterated internal standards AND validation."
  • Prioritize peer-reviewed journals with high impact factors in analytical chemistry.
  • Critically assess methodologies in retrieved papers for consistency in sample preparation and instrumentation .

Advanced Research Question: How can multi-omics approaches be integrated into this compound research to enhance mechanistic insights?

Methodological Answer:
Combine metabolomic (LC-MS) and proteomic (shotgun LC-MS/MS) data using multivariate analysis (e.g., PCA or PLS-DA) to identify correlations between this compound exposure and biomarker profiles. Ensure batch correction and normalization to mitigate technical variability. Open-source tools like XCMS Online or MetaboAnalyst streamline data integration .

Basic Research Question: What experimental design principles apply to stability studies of this compound?

Methodological Answer:

  • Conduct accelerated stability tests under stress conditions (e.g., 40°C, 75% humidity) per ICH Q1A guidelines.
  • Monitor degradation via forced degradation studies (acid/base hydrolysis, oxidation).
  • Use orthogonal analytical methods (HPLC, NMR) to confirm structural integrity .

Advanced Research Question: How should researchers address conflicting data on this compound’s metabolic pathways?

Methodological Answer:

  • Perform comparative studies using human liver microsomes (HLMs) vs. recombinant CYP isoforms to identify enzyme-specific metabolism.
  • Apply kinetic isotope effect (KIE) analysis to differentiate enzymatic vs. non-enzymatic pathways.
  • Validate findings with in vivo models using stable isotope-labeled tracers .

Basic Research Question: What validation parameters are essential for this compound analytical methods?

Methodological Answer:
Key parameters include:

  • Linearity (R² ≥0.99 over the calibration range).
  • Precision (intra-day/inter-day RSD <15%).
  • Accuracy (spiked recovery within 80–120%).
  • Robustness (deliberate variations in pH, temperature).
    Documentation should align with FDA Bioanalytical Method Validation guidelines .

Advanced Research Question: What machine learning techniques improve this compound identification in non-targeted screening?

Methodological Answer:

  • Train random forest or gradient boosting models on spectral libraries and retention time databases.
  • Optimize feature selection (m/z, fragmentation patterns) using recursive feature elimination (RFE).
  • Validate models with external datasets and report SHAP (SHapley Additive exPlanations) values to interpret feature importance .

Propiedades

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYAFALTSJYZDH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661890
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65100-49-4
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65100-49-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

On day 1, cells were plated at 3,000 cells/well in growth medium and maintained in a cell incubator (37° C., 5% CO2). On day 2, growth medium was replaced with 200 μl of assay buffer (25 mM HEPES; 120 mM NaCl; 5 mM KCl; 2.5 mM CaCl2; 1.2 mM MgSO4; 2 mg/ml glucose (pH 7.4, 37° C.)) containing 0.2 mg/ml ascorbic acid and 10 μM pargyline. Plates containing cells with 200 μl of assay buffer were equilibrated for 10 minutes at 37° C. prior to addition of compounds. A stock solution of desipramine was prepared in DMSO (10 mM) and delivered to triplicate wells containing cells for a final tert concentration of 1 μM. Data from these wells were used to define non-specific NE uptake (minimum NE uptake). Test compounds were prepared in DMSO (10 mM) and diluted in assay buffer according to tert range (1 to 10,000 nM). Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly to triplicate wells containing cells in 200 μl of assay buffer. The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C. To initiate the NE uptake, [3H]NE diluted in assay buffer (120 nM final assay concentration) was delivered in 25 μl aliquots to each well and the plates were incubated for 5 minutes (37° C.). The reaction was terminated by decanting the supernatant from the plate. The plates containing cells were washed twice with 200 μl assay buffer (37° C.) to remove free radioligand. The plates were then inverted, left to dry for 2 minutes, then reinverted and air-dried for an additional 10 minutes. The cells were lysed in 25 μl of 0.25 N NaOH solution (4° C.), placed on a shake table and vigorously shaken for 5 minutes. After cell lysis, 75 μl of scintillation cocktail was added to each well and the plates were sealed with film tape. The plates were returned to the shake table and vigorously shaken for a minimum of 10 minutes to ensure adequate partitioning of organic and aqueous solutions. The plates were counted in a Wallac Microbeta counter (PerkinElmer) to collect the raw cpm data.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To 6.02 g of desipramine hydrochloride was added 150 ml of 1N NaOH. The mixture was allowed to stir for 10 minutes. The aqueous mixture was extracted with 6×100 ml of chloroform. The combined chloroform layer was washed with 200 ml of water. The organic part was dried (Na2SO4) and concentrated to give 5.25 g of desipramine free base.
Name
desipramine hydrochloride
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.